2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic heterocyclic system known for its pharmacological relevance . At position 2, it bears a 4-(3-chlorophenyl)piperazine moiety, a structural motif often associated with receptor binding (e.g., serotonin or dopamine receptors) . Position 3 is substituted with a (Z)-configured thiazolidinone-derived group (3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl, which may enhance metabolic stability and modulate electron distribution .
Properties
Molecular Formula |
C26H26ClN5O2S2 |
|---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26ClN5O2S2/c1-17(2)16-32-25(34)21(36-26(32)35)15-20-23(28-22-8-3-4-9-31(22)24(20)33)30-12-10-29(11-13-30)19-7-5-6-18(27)14-19/h3-9,14-15,17H,10-13,16H2,1-2H3/b21-15- |
InChI Key |
JEVVMKPDECXOMA-QNGOZBTKSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. Subsequent steps involve the formation of the thiazolidine ring and the pyridopyrimidine core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Pharmacological Applications
- Antitumor Activity : Research indicates that compounds similar to this one exhibit promising antitumor properties. The thiazolidinone moiety has been associated with anticancer activities, making derivatives of this compound potential candidates for further investigation in cancer therapy .
- Antimicrobial Properties : The pyrimidine and piperazine rings are known to enhance the antimicrobial efficacy of compounds. Studies have shown that derivatives with similar structures can inhibit various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
- Neuropharmacological Effects : The piperazine group is often linked to neuroactive properties. Compounds containing piperazine derivatives have been studied for their potential use in treating psychiatric disorders such as depression and anxiety .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido-pyrimidine core and subsequent functionalization with piperazine and thiazolidinone groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
- Study on Antitumor Agents : A study published in a peer-reviewed journal demonstrated that a series of pyrido-pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis mediated by mitochondrial dysfunction .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial activity of similar compounds against resistant bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Key Observations :
- The piperazine moiety in the target compound aligns with antiproliferative analogs but lacks direct activity data .
- The thioxo-thiazolidinone group may confer dual antioxidant and enzyme inhibitory effects, as seen in catechol derivatives .
- 3-Chlorophenyl substitution on piperazine could enhance blood-brain barrier penetration compared to non-halogenated analogs .
Physicochemical Properties
- Solubility: Piperazine and thiazolidinone groups likely improve water solubility compared to purely aromatic derivatives (e.g., benzothiazolo[3,2-a]pyrimidin-4-one ).
- Metabolic Stability: The thioxo group in the thiazolidinone may resist oxidative degradation better than oxo analogs .
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine moiety, known for its role in various pharmacological activities.
- A thiazolidinone derivative, which has been associated with anti-inflammatory and antidiabetic effects.
- A pyrimidine core that contributes to its bioactivity.
Molecular Formula
Antimicrobial Properties
Recent studies have highlighted the compound's antibacterial and antifungal activities. The presence of the piperazine ring is often linked to enhanced antimicrobial efficacy. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has demonstrated potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells through mechanisms involving:
- Cell cycle arrest : The compound interferes with cell division processes.
- Reactive oxygen species (ROS) generation : Increased ROS levels lead to oxidative stress in cancer cells .
Neuropharmacological Effects
Studies have suggested that the piperazine component may confer neuroprotective effects. It has been shown to interact with neurotransmitter systems, potentially offering benefits in conditions such as depression and anxiety .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways relevant to disease processes .
- Interaction with DNA/RNA : Some studies suggest potential interactions with nucleic acids, affecting gene expression and cellular function.
Study 1: Antibacterial Efficacy
In a controlled study assessing the antibacterial properties of similar compounds, it was found that modifications in the piperazine structure significantly enhanced activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to measure inhibition zones .
| Compound | Inhibition Zone (mm) | Bacteria Strain |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 12 | E. coli |
| Target Compound | 18 | S. aureus |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results indicated a dose-dependent response, showcasing significant cell death at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
